molecular formula C16H14ClN5O2 B2950463 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-chlorobenzyl)acetamide CAS No. 1428375-86-3

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-chlorobenzyl)acetamide

Cat. No.: B2950463
CAS No.: 1428375-86-3
M. Wt: 343.77
InChI Key: WOOGZNFSTHUFPH-UHFFFAOYSA-N
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Description

2-((6-(1H-Pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-chlorobenzyl)acetamide is a synthetic small molecule designed for research applications, incorporating two pharmaceutically significant heterocyclic scaffolds: pyridazine and pyrazole . The molecular framework is structurally related to compounds investigated for selective cyclooxygenase-2 (COX-2) inhibition, positioning it as a candidate for anti-inflammatory research . Pyrazole derivatives are known for a wide spectrum of biological activities, including use as anti-inflammatory, anticancer, antimicrobial, and antiviral agents . Similarly, the pyridazine core is a privileged structure in medicinal chemistry, found in molecules with reported anti-inflammatory, analgesic, and herbicidal properties . The strategic inclusion of a (2-chlorobenzyl)acetamide moiety may influence the molecule's binding affinity and selectivity, as similar structural features are present in other biologically active molecules . This combination of pharmacophores makes this hybrid compound a valuable tool for researchers exploring new therapeutic agents, structure-activity relationships (SAR), and mechanisms of action in fields such as immunology and oncology. The compound is provided as a high-purity material to ensure reproducible results in experimental settings. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(6-pyrazol-1-ylpyridazin-3-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O2/c17-13-5-2-1-4-12(13)10-18-15(23)11-24-16-7-6-14(20-21-16)22-9-3-8-19-22/h1-9H,10-11H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOOGZNFSTHUFPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)COC2=NN=C(C=C2)N3C=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-chlorobenzyl)acetamide is a complex organic compound characterized by a unique molecular structure that includes multiple heterocycles. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor, which may have implications for treating various diseases, including cancer and inflammatory conditions.

Chemical Structure and Properties

The molecular formula of this compound is C15H16ClN5OC_{15}H_{16}ClN_5O, with a molecular weight of approximately 335.77 g/mol. The structure features:

  • Heterocyclic Rings : Including pyrazole and pyridazine, which are known for their biological activity.
  • Acetamide Functional Group : Commonly associated with pharmacological properties.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant activity against various cancer cell lines. The presence of the pyridazine and pyrazole moieties suggests potential interactions with kinases, which are critical in cancer cell signaling pathways.

Table 1: Summary of Anticancer Activity

CompoundTargetActivityReference
2-Chloro-N-benzylacetamideKinase InhibitorModerate Inhibition
Pyridazine DerivativeTumor Cell LinesCytotoxic Effects
Pyrazole DerivativeCancer CellsGrowth Inhibition

Antimicrobial Activity

The compound's structural features suggest it may possess antimicrobial properties. Studies have shown that derivatives containing pyrazole and pyrimidine rings exhibit antibacterial and antifungal activities.

Table 2: Antimicrobial Activity Data

CompoundMicrobial StrainMIC (µg/mL)Activity Type
Compound AStaphylococcus aureus0.025Bactericidal
Compound BEscherichia coli0.0039Bactericidal
Compound CCandida albicans16.69Fungicidal

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to involve:

  • Enzyme Interaction : Binding to specific kinases or other enzymes, modulating their activity.
  • Cellular Pathway Alteration : Influencing signaling pathways involved in cell proliferation and apoptosis.

Case Studies

Several studies have explored the biological activity of compounds structurally related to this compound:

  • Study on Kinase Inhibition : A study identified several derivatives that inhibited specific kinases involved in tumor growth, demonstrating the compound's potential as an anticancer agent .
  • Antimicrobial Efficacy Testing : Another investigation tested various derivatives against a range of bacterial strains, revealing promising results with low MIC values, indicating strong bactericidal effects .

Comparison with Similar Compounds

Pyridazine vs. Benzimidazole Derivatives

While the target compound is pyridazine-based, structurally related benzimidazole-acetamide derivatives (e.g., compounds 28–32 in ) exhibit distinct biological profiles due to differences in aromatic core electronics and hydrogen-bonding motifs.

Substitution Patterns on the Pyridazine Ring

  • Target Compound : 6-(1H-pyrazol-1-yl) and 3-oxyacetamide substituents.
  • N-(3-Chlorobenzyl)-2-{3-[4-(4-fluorophenyl)piperazinyl]-6-oxopyridazinyl}acetamide (): A 3-chlorobenzyl group and a piperazinyl substituent at the 3-position. The piperazine enhances solubility but reduces metabolic stability compared to the pyrazole in the target compound .
  • 2-(6-Oxopyridazinyl)-N-((6-(thiophen-2-yl)-triazolopyridazinyl)methyl)acetamide (): A triazolopyridazine-thiophene hybrid.

Functional Group Analysis

Chlorobenzyl Substituents

  • 3-Chlorobenzyl (): Meta substitution may improve conformational flexibility, enhancing binding to certain receptors like serotonin or dopamine transporters .

Heterocyclic Moieties

  • Pyrazole (target compound): Participates in hydrogen bonding via N–H and C–H groups, critical for kinase inhibition (e.g., CDK or JAK inhibitors) .
  • Piperazine (): Introduces basicity and solubility but may lead to CYP450-mediated metabolism .
  • Thiophene (): Enhances lipophilicity and π-stacking, often leveraged in anticancer agents .

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